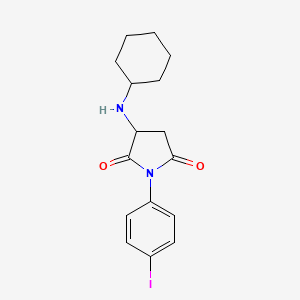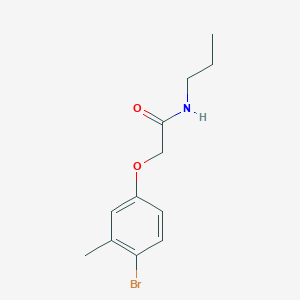![molecular formula C18H23N3 B4937426 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline has shown potential applications in several scientific fields. In the field of medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential as an anti-cancer agent. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
Mechanism of Action
The mechanism of action of 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline is not fully understood. However, it has been reported to interact with various proteins and enzymes in the body, including acetylcholinesterase and cyclin-dependent kinase 4. These interactions may lead to the inhibition of these enzymes, which could have therapeutic implications for neurological disorders and cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline can cross the blood-brain barrier, indicating its potential for neurological applications. In addition, it has been reported to have anti-inflammatory and antioxidant properties, which could have implications for various diseases. The compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain applications.
Future Directions
There are several future directions for research on 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline. One area of focus could be the development of more efficient and cost-effective synthesis methods. In addition, further studies could be conducted to elucidate its mechanism of action and potential therapeutic applications. The compound could also be used as a starting point for the synthesis of novel compounds with improved properties for various applications.
Synthesis Methods
The synthesis of 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline involves the reaction of 6-azabicyclo[3.2.1]octan-3-one with 2-chloro-3-formylquinazoline in the presence of a reducing agent. The resulting product is then purified through a series of chromatography steps. This synthesis method has been reported in various scientific journals, and the purity and yield of the final product have been optimized through modifications to the reaction conditions.
properties
IUPAC Name |
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-17(2)8-13-9-18(3,10-17)11-21(13)16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBIZNDBLRAIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=NC=NC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4937353.png)


![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)


![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)
![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)
![N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)